1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a novel compound that has been synthesized using a specific method and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride is not fully understood. However, it is believed to act on specific receptors in the brain, including serotonin receptors and dopamine receptors. It is thought to increase the levels of neurotransmitters in the brain, which can have a positive effect on various physiological and biochemical processes.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. It has also been shown to have antioxidant properties, which can protect against oxidative stress and damage. Additionally, it has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride in lab experiments is its potential therapeutic applications. It has shown promising results in various scientific studies and has the potential to be used in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.
Future Directions
There are several future directions for the research on 1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride. One of the future directions is to further investigate its potential therapeutic applications. It has shown promising results in various scientific studies, and further research is needed to determine its efficacy and safety in the treatment of various diseases. Another future direction is to investigate its mechanism of action. Understanding how this compound works can provide insights into its potential therapeutic applications and potential side effects. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Synthesis Methods
1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride is synthesized using a specific method that involves the reaction of 3-(piperidin-1-yl)propan-1-ol with 3,4-dihydrocarbazole in the presence of hydrochloric acid. The reaction is carried out under specific conditions, and the final product is obtained after purification.
Scientific Research Applications
1-(3,4-dihydro-1H-carbazol-9(2H)-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride has shown promising results in various scientific studies. It has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
1-piperidin-1-yl-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O.ClH/c23-16(14-21-12-6-1-7-13-21)15-22-19-10-4-2-8-17(19)18-9-3-5-11-20(18)22;/h2,4,8,10,16,23H,1,3,5-7,9,11-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYLMUJCKBRIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C3=C(CCCC3)C4=CC=CC=C42)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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